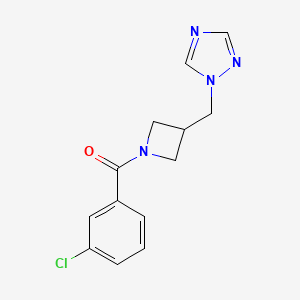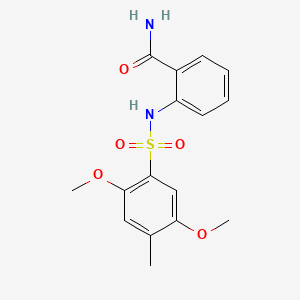![molecular formula C10H16F2N4O2 B2866329 tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2226181-83-3](/img/structure/B2866329.png)
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the tert-butyl carbamate group.
Protection: The amino group is protected using trityl protection.
Condensation: The final step involves the condensation of the protected intermediate with 2,2-difluoroethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines
Condensing agents: Carbodiimides, phosphonium salts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives .
科学的研究の応用
tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities.
Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic applications.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to cell growth and proliferation .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate include:
- Tert-butyl N-(2-hydroxyethyl)carbamate
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-bromoethyl)carbamate
- Tert-butyl N-(2-chloroethyl)carbamate
Uniqueness
What sets tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate apart from similar compounds is the presence of the difluoroethyl group and the pyrazole ring. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for research and development .
特性
IUPAC Name |
tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)15-16(8)5-6(11)12/h4,6H,5H2,1-3H3,(H2,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURATXWFAZVRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B2866250.png)


![(19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione](/img/structure/B2866255.png)


![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)


![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)
![Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2866266.png)

![2-[(2,6-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2866268.png)
